molecular formula C24H25N5O3 B2753470 2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922015-99-4

2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2753470
CAS RN: 922015-99-4
M. Wt: 431.496
InChI Key: ZGHACGDHWGHYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds similar to the one you're interested in have been synthesized for potential therapeutic uses. For instance, derivatives of pyrazolo[3,4-d]pyrimidin have been explored for their anticancer activity. The design and synthesis involve attaching different aryloxy groups to the pyrimidine ring, aiming to discover new anticancer agents. One compound from such a study demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity (Al-Sanea et al., 2020).

Potential Therapeutic Applications

  • Anticancer Properties : Novel compounds synthesized from pyrimidine derivatives have been tested for their cytotoxic activity against cancer cell lines. This research path aims to identify new therapeutic agents for cancer treatment. The studies involve evaluating the compounds' ability to inhibit cancer cell growth, with some showing promising results against a range of cancer types (Al-Sanea et al., 2020).

  • Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. These findings suggest potential applications in combating oxidative stress-related diseases (Chkirate et al., 2019).

  • Inflammatory and Analgesic Agents : Research into benzodifuran derivatives related to your compound of interest has led to the discovery of new molecules with anti-inflammatory and analgesic properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes, showing potential as new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-17-5-3-4-6-19(17)15-28-16-26-23-21(24(28)31)14-27-29(23)12-11-25-22(30)13-18-7-9-20(32-2)10-8-18/h3-10,14,16H,11-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHACGDHWGHYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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